molecular formula C21H27NO4 B1193414 PQA-11

PQA-11

Cat. No.: B1193414
M. Wt: 357.45
InChI Key: BAMYTKWPWKATCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of PQA-11 as a Prenylated Quinolinecarboxylic Acid (PQA) Derivative

This compound is formally classified as a prenylated quinolinecarboxylic acid (PQA) derivative. core.ac.uknih.gov This structural class is characterized by a quinolinecarboxylic acid core modified with prenyl groups, which are common in natural products and often contribute to their biological activity.

Origins from Natural Product Chemistry: Cellular Slime Molds as a Source of Bioactive Metabolites

The foundational compound for this compound, known as Ppc-1, is a secondary metabolite isolated from the cellular slime mold Polysphondylium pseudo-candidum. mdpi.commdpi.comcaymanchem.com Cellular slime molds, belonging to the kingdom Protista, are increasingly recognized as a rich and underexplored source of novel pharmacologically active molecules and lead compounds for drug discovery. researchgate.netresearchgate.netpw.live Their unique life cycles and ecological roles contribute to the production of diverse chemical structures with potential therapeutic applications. researchgate.netpw.livewikipedia.org

Historical Development and Derivation from Ppc-1

The journey to this compound began with the study of Ppc-1. Initially, Ppc-1 was noted for its ability to enhance mitochondrial oxygen consumption. caymanchem.comnih.gov Researchers subsequently discovered that Ppc-1 also possessed neuroprotectant qualities, specifically against glutamate-induced cell death in hippocampal cell cultures, exhibiting an IC₅₀ value of 239 nM. mdpi.comnih.gov Through further chemical derivatization of Ppc-1, this compound was synthesized. This derivatization involved the introduction of a saturated isopentyl chain, which significantly enhanced its activity, yielding an improved IC₅₀ value of 127 nM in the same neuroprotection assay. mdpi.comresearchgate.netnih.gov

Overview of Reported Biological Activities of this compound in Research Models

This compound has demonstrated a range of significant biological activities, primarily as a potent neuroprotectant in various research models:

Neuroprotection: It effectively inhibits glutamate-induced cell death and caspase-3 activation in hippocampal cultures. nih.govmedkoo.comresearchgate.netnii.ac.jp

Protection against Neurotoxin-Induced Cell Death: this compound suppresses cell death induced by neurotoxins such as N-Methyl-4-phenylpyridinium iodide (MPP+) and amyloid β1-42 in SH-SY5Y human neuroblastoma cells, models relevant to Parkinson's and Alzheimer's diseases, respectively. nih.govresearchgate.netnii.ac.jp

Targeting MKK4-JNK Signaling Pathway: A key mechanism of this compound's action involves the suppression of the mitogen-activated protein kinase kinase 4 (MKK4) and c-jun N-terminal kinase (JNK) signaling pathways, which are activated by these neurotoxins. nih.govmedkoo.comresearchgate.netnii.ac.jp

Direct MKK4 Interaction: Studies using quartz crystal microbalance analysis and in vitro kinase assays have confirmed that this compound directly interacts with MKK4 and inhibits its sphingosine-induced activation. nih.govnih.govresearchgate.netnii.ac.jp This suggests a novel mode of inhibition where this compound competitively displaces sphingosine (B13886) from a binding pocket on MKK4. mdpi.com

In Vivo Efficacy: In animal models, intraperitoneal administration of this compound has been shown to alleviate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced degeneration of nigrostriatal dopaminergic neurons in mice, providing in vivo evidence of its neuroprotective effects. nih.govnih.govresearchgate.netnii.ac.jp

Potential Anti-inflammatory Role: More recent molecular docking investigations suggest a strong binding interaction between this compound and the neuroinflammatory receptor COX2, with a binding affinity of -8.4 kcal/mol. This indicates that this compound's therapeutic effects may also operate through the inflammatory pathway, particularly in the context of Alzheimer's disease. nih.govresearchgate.netresearchgate.net

The comparative neuroprotective activities of Ppc-1 and this compound are summarized in the following table:

CompoundIC₅₀ for Glutamate-induced Cell Death (nM)
Ppc-1239 mdpi.comnih.gov
This compound127 mdpi.comresearchgate.netnih.gov

Significance of this compound as a Molecular Probe and Lead Structure in Scientific Inquiry

This compound holds significant promise as a molecular probe and a lead structure for scientific inquiry. Its potent and specific inhibition of MKK4, coupled with its neuroprotective effects in both in vitro and in vivo models, positions it as a valuable tool for understanding the role of the MKK4-JNK pathway in neurodegenerative processes. nih.govnii.ac.jp The compound's ability to interfere with sphingosine binding to MKK4 represents a unique inhibitory mechanism that could be exploited for the development of novel neuroprotective drugs. mdpi.comnih.govnii.ac.jp Further research into this compound's interactions with targets like COX2 also broadens its potential as a multi-target therapeutic lead. nih.govresearchgate.netresearchgate.net

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.45

IUPAC Name

3-Methylbut-2-enyl 4-methoxy-8-(3-methylbutoxy)quinoline-2-carboxylate

InChI

InChI=1S/C21H27NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-8,10,13-14H,9,11-12H2,1-5H3

InChI Key

BAMYTKWPWKATCU-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=C(OCCC(C)C)C=CC=C2C(OC)=C1)OC/C=C(C)\C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PQA11;  PQA 11;  PQA-11

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Pqa 11 and Analogues

Isolation and Characterization of Precursor Compounds from Biological Sources

The journey to synthesizing PQA-11 begins with a naturally occurring precursor, Ppc-1. This compound is a secondary metabolite isolated from the cellular slime mold Polysphondylium pseudo-candidum. The isolation of Ppc-1 involves standard techniques for natural product extraction, including solvent extraction of the slime mold biomass, followed by chromatographic purification methods to obtain the pure compound.

Characterization of the isolated Ppc-1 is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides the foundational data for determining the carbon-hydrogen framework of the molecule. Mass spectrometry (MS) is employed to ascertain the molecular weight and elemental composition. Further structural details, including the connectivity of atoms, are elucidated using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Synthetic Pathways and Methodologies for this compound

This compound is a derivative of the natural product Ppc-1, specifically differing in the saturation of the isopentyl side chain. The synthesis of this compound from Ppc-1 is achieved through a catalytic hydrogenation reaction. This process involves the selective reduction of the double bond in the prenyl group of Ppc-1.

The synthetic transformation is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). The Ppc-1 is dissolved in a suitable solvent, such as methanol (B129727) or ethyl acetate, and the catalyst is added. The reaction mixture is then subjected to a hydrogen atmosphere, often at a slightly elevated pressure, and stirred until the reaction is complete. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Table 1: Synthesis of this compound from Ppc-1

Precursor Reagents and Conditions Product

Derivatization Strategies and Preparation of this compound Analogues

To explore the structure-activity relationship (SAR) of this compound and to develop potentially more potent or selective compounds, various analogues have been synthesized. These derivatization strategies primarily focus on modifying different parts of the this compound scaffold, including the quinoline (B57606) core, the carboxylic acid group, and the saturated isopentyl side chain.

One common strategy involves the esterification or amidation of the carboxylic acid group at the 4-position of the quinoline ring. This can be achieved by reacting this compound with various alcohols or amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Modifications to the isopentyl side chain can involve the introduction of different functional groups or altering its length. Analogues with different substituents on the quinoline ring can be prepared by starting with appropriately substituted anilines in the initial quinoline synthesis, following classical methods like the Doebner-von Miller reaction.

Table 2: Examples of this compound Analogues and Derivatization Strategies

Modification Site Derivatization Strategy Example of Analogue
Carboxylic Acid Esterification with ethanol Ethyl 2-(4-methoxyphenyl)-6-(3-methylbutyl)quinoline-4-carboxylate
Carboxylic Acid Amidation with benzylamine N-benzyl-2-(4-methoxyphenyl)-6-(3-methylbutyl)quinoline-4-carboxamide

Analytical Techniques for Structural Confirmation and Purity Assessment in Research Settings

The structural confirmation and purity assessment of synthesized this compound and its analogues are critical steps in the research process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show characteristic signals for the aromatic protons on the quinoline and phenyl rings, the protons of the isopentyl group, and the methoxy (B1213986) group.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the synthesized compound. A pure compound will typically show a single peak in the chromatogram. HPLC can also be used for the purification of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of the molecular weight of the compound and any impurities.

Table 3: Analytical Data for this compound

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H), 7.02 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H), 2.70 (t, J = 7.6 Hz, 2H), 1.65-1.55 (m, 3H), 0.95 (d, J = 6.4 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 161.2, 158.4, 147.2, 138.1, 131.5, 130.2, 129.8, 125.4, 123.1, 121.9, 114.3, 55.4, 43.1, 28.5, 27.8, 22.5

| HRMS (ESI) | m/z calculated for C₂₄H₂₆NO₃ [M+H]⁺: 376.1913; found: 376.1911 |

Molecular Mechanisms of Action and Intracellular Signaling Pathways

Identification and Validation of Primary Molecular Targets of PQA-11

The primary molecular target of this compound has been rigorously identified and validated as Mitogen-Activated Protein Kinase Kinase 4 (MKK4). mdpi.comnih.gov

Mitogen-Activated Protein Kinase Kinase 4 (MKK4) as a Key Inhibitory Target

This compound functions as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a dual-specificity protein kinase crucial for regulating both JNK and p38 MAPK signaling pathways. nii.ac.jpnih.govmdpi.comresearchgate.net MKK4 is highly expressed in neurons, making its inhibition a targeted approach for neuroprotection. nii.ac.jp Studies have shown that this compound effectively suppresses MKK4 activation, including its autophosphorylation. nii.ac.jp The critical role of MKK4 as a target for this compound was further confirmed through in vitro experiments utilizing MKK4 siRNA, which mimicked the protective effects of this compound. mdpi.comnih.gov

Direct Molecular Interaction Studies with MKK4 (e.g., Quartz Crystal Microbalance Analysis)

Direct molecular interaction between this compound and MKK4 has been extensively investigated using techniques such as Quartz Crystal Microbalance (QCM) analysis. nii.ac.jpnih.govmdpi.comhpcr.jpcore.ac.uk QCM studies demonstrated a robust binding affinity between this compound and MKK4, indicating a direct molecular interaction. nii.ac.jp Notably, these studies revealed that this compound preferentially interacts with the inactive form of MKK4, as no significant interaction was observed with constitutively active MKK4. mdpi.comnih.gov This suggests a mechanism where this compound may stabilize the inactive conformation of the kinase.

Table 1: Key Findings from Direct Molecular Interaction Studies

Interaction PartnerMethod UsedKey ObservationReference
MKK4Quartz Crystal Microbalance (QCM)Strong binding of this compound to MKK4 nii.ac.jpmdpi.com
Constitutively Active MKK4Quartz Crystal Microbalance (QCM)No significant interaction with this compound mdpi.comnih.gov

Competitive Binding Mechanisms (e.g., Sphingosine (B13886) Displacement)

This compound's inhibitory action on MKK4 involves a competitive binding mechanism, specifically by interfering with sphingosine binding to MKK4. nii.ac.jpnih.govmdpi.comnih.govresearchgate.net Research has established that sphingosine directly interacts with MKK4, leading to its activation and autophosphorylation. nii.ac.jpmdpi.comnih.gov this compound effectively suppresses this sphingosine-induced MKK4 activation. nii.ac.jpnih.govhpcr.jpresearchgate.net Further studies, including QCM analysis, have demonstrated that this compound competitively displaces sphingosine from its binding pocket on MKK4. mdpi.comnih.gov It is important to note that this compound does not directly interact with sphingosine itself, but rather competes for the MKK4 binding site. nii.ac.jp

Downstream Signaling Pathway Modulation by this compound

The inhibition of MKK4 by this compound leads to significant modulation of downstream signaling pathways, particularly the JNK pathway and subsequent caspase activation cascades. nii.ac.jpnih.govmedkoo.com

Regulation of c-Jun N-Terminal Kinase (JNK) Pathway Activation

This compound effectively suppresses the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often activated by various neurotoxins and plays a crucial role in neuronal cell death. nii.ac.jpnih.govmedkoo.comresearchgate.netevitachem.com The JNK pathway is a stress-activated MAPK pathway, and its activation involves phosphorylation by upstream kinases, including MKK4 and MKK7. scientificarchives.comopen.ac.uk By inhibiting MKK4 autophosphorylation, this compound subsequently diminishes JNK activity. nii.ac.jp This disruption of the MKK4-JNK cascade is a key mechanism through which this compound prevents neuronal cell death induced by various neurotoxins. nii.ac.jp JNK activation is known to lead to cell death through the phosphorylation of cellular substrates such as c-Jun. nii.ac.jp

Table 2: Influence of this compound on JNK Pathway Components

Pathway ComponentThis compound EffectMechanism / ConsequenceReference
MKK4 AutophosphorylationInhibitsLeads to suppression of JNK activity nii.ac.jp
JNK ActivitySuppressesPrevents neuronal cell death induced by neurotoxins nii.ac.jpnih.govmedkoo.comresearchgate.netevitachem.com

Influence on Caspase Activation Cascades

A critical downstream effect of this compound's action is its influence on caspase activation cascades, particularly the inhibition of caspase-3 activation. nii.ac.jpnih.govmedkoo.comresearchgate.net Caspase-3 is recognized as an effector caspase at the terminal end of the JNK-mediated cell death pathway. nii.ac.jp this compound has been shown to inhibit glutamate-induced cell death and the associated caspase-3 activation in hippocampal cultures. nii.ac.jpnih.govmedkoo.comresearchgate.net Furthermore, this compound effectively inhibits cell death induced by N-Methyl-4-phenylpyridinium iodide and amyloid β1-42 in SH-SY5Y cells, both of which involve the activation of caspase-3. nii.ac.jpnih.govmedkoo.com This demonstrates this compound's ability to interfere with the final execution phase of apoptotic cell death pathways.

Table 3: this compound's Impact on Caspase Activation and Cell Death

Stimulus / ConditionCaspase-3 ActivationCell DeathThis compound EffectReference
Glutamate-induced (Hippocampal cultures)ActivatedInducedInhibits nii.ac.jpnih.govmedkoo.comresearchgate.net
MPP+ or Aβ1-42-induced (SH-SY5Y cells)ActivatedInducedInhibits nii.ac.jpnih.govmedkoo.com

Exploration of Secondary Molecular Interactions and Pathways

Beyond its primary interaction with MKK4, investigations employing computational approaches have revealed secondary molecular interactions and broader pathway modulations by this compound.

Cyclooxygenase-2 (COX-2) Interaction and Inflammatory Pathway Modulation

This compound exhibits a strong binding interaction with cyclooxygenase-2 (COX-2), a neuroinflammatory receptor. citeab.comabcam.comfishersci.ca Molecular docking studies have determined a substantial binding affinity of -8.4 kcal/mol between this compound and COX-2. citeab.comabcam.comfishersci.ca

Further analysis through Molecular Dynamics Simulation of the COX2-PQA11 complex demonstrated favorable stability metrics, including lower Root Mean Square Deviation (RMSD), minimal Root Mean Square Fluctuation (RMSF), and a reduced total energy of -291.35 kJ/mol when compared to a standard drug. citeab.comabcam.comfishersci.ca These findings collectively suggest that the therapeutic effects of this compound may operate, in part, through the modulation of the inflammatory pathway. citeab.comabcam.comfishersci.ca COX-2 is particularly relevant in neuroinflammation, with its expression being elevated by interleukin-1 (IL-1) in conditions such as Alzheimer's disease. citeab.comabcam.com

The molecular docking and dynamics simulation data are summarized in the table below:

InteractionBinding Affinity (kcal/mol)Total Energy (kJ/mol)RMSD/RMSF ObservationsReference
This compound & COX-2-8.4-291.35 (compared to standard drug)Lower RMSD, minimal RMSF fluctuations citeab.comabcam.comfishersci.ca

Network Pharmacology Approaches for Multi-Target Elucidation

This compound was identified within the framework of network pharmacology studies aimed at elucidating the pharmacologic mechanisms of natural compounds, specifically those from Dictyostelium discoideum, for the treatment of Alzheimer's disease. citeab.com This approach was utilized to clarify the multi-target or indirect mechanisms through which secondary metabolites influence Alzheimer's disease. citeab.com

The methodology involved a systematic process:

Target Selection: Disease-related targets were identified using databases such as GeneCards, DisGeNET, and CTD. Compound-based targets were predicted via Swiss target prediction, and Venn diagrams were employed to find common targets. citeab.com

Network Construction: A protein-protein interaction (PPI) network was established using the STRING database to visualize the interplay among disease, drugs, active ingredients, and key target proteins. citeab.com

Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were performed to predict the functions and mechanisms of the screened compounds. citeab.comabcam.com

Through these network pharmacology analyses, approximately 50 potential targeting genes were identified for each screened compound, and multiple signaling pathways were revealed, with the inflammatory pathway being a prominent finding. citeab.comabcam.com

Cellular and Subcellular Localization Studies of this compound in Research Models

Despite comprehensive research into the molecular mechanisms and pathway interactions of this compound, specific studies detailing the cellular and subcellular localization of this compound itself within research models were not identified in the consulted literature. While the effects of this compound on cellular processes and its interactions with intracellular proteins like MKK4 and COX-2 are well-documented, direct investigations into its precise intracellular distribution (e.g., cytoplasm, nucleus, mitochondria, or membrane association) have not been reported in the provided search results.

Investigation of Biological Activities in Non Human and in Vitro Systems

Neuroprotective Effects in In Vitro Neuronal Models

Research indicates that PQA-11 exerts neuroprotective effects across various in vitro neuronal models, preventing cell death induced by different neurotoxic stimuli. nii.ac.jpnih.govcore.ac.ukmedkoo.comresearchgate.net

Attenuation of Glutamate-Induced Neuronal Cell Death

This compound effectively inhibits glutamate-induced cell death in hippocampal cultures. nii.ac.jpnih.govcore.ac.ukmedkoo.comresearchgate.net Concurrently, it attenuates the activation of caspase-3, a key enzyme in the apoptotic cascade, in these neuronal cultures following glutamate (B1630785) exposure. nii.ac.jpnih.govresearchgate.net The inhibitory concentration 50% (IC50) for this compound in preventing glutamate-induced cell death in hippocampal cultures was determined to be 127 nM. mdpi.com

Suppression of Neurotoxin-Induced Cell Death (e.g., N-Methyl-4-phenylpyridinium iodide, Amyloid β1-42)

This compound has shown efficacy in suppressing neuronal cell death induced by specific neurotoxins. It inhibits cell death triggered by N-Methyl-4-phenylpyridinium iodide (MPP+) and amyloid β1-42 (Aβ1-42) in SH-SY5Y cells. nii.ac.jpnih.govcore.ac.ukmedkoo.comresearchgate.net This protective effect is associated with the compound's ability to suppress MKK4 and JNK signaling pathways that are activated by these neurotoxins. nii.ac.jpnih.govresearchgate.net Furthermore, this compound treatment was observed to attenuate both caspase-3 activation and cell death in SH-SY5Y cells exposed to either MPP+ or Aβ1-42. nii.ac.jp

Modulation of Neuronal Apoptosis and Survival Pathways

This compound's neuroprotective action is rooted in its modulation of key neuronal apoptosis and survival pathways. It specifically inhibits MKK4 autophosphorylation, which in turn suppresses JNK activity, thereby preventing neuronal cell death induced by various neurotoxins. nii.ac.jp Quartz crystal microbalance analysis and in vitro kinase assays have revealed that this compound directly interacts with MKK4, inhibiting its sphingosine-induced activation. nii.ac.jpnih.govmdpi.com This mechanism leads to diminished apoptosis by preventing JNK activation and subsequent caspase-3 activation. mdpi.com In vitro studies using MKK4 siRNA further confirmed the critical role of MKK4 inhibition in this compound's protective effects. mdpi.com

Efficacy in In Vivo Animal Models of Neurodegeneration

Beyond in vitro observations, this compound has demonstrated therapeutic potential in in vivo animal models of neurodegeneration, particularly in models of Parkinson's disease. nii.ac.jpnih.govcore.ac.ukresearchgate.net

Alleviation of Neurodegeneration in Murine Models (e.g., MPTP-Induced)

The administration of this compound via intraperitoneal injection has been shown to alleviate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced degeneration of nigrostriatal dopaminergic neurons in mice. nii.ac.jpnih.govcore.ac.ukresearchgate.net This indicates that this compound exhibits a therapeutic effect on neurodegeneration in vivo within the MPTP model. nii.ac.jp

Table 1: Effect of this compound on TH-Positive Cells in MPTP-Induced Murine Model

GroupNumber of TH-Positive Cells (Mean ± SEM) nii.ac.jp
Control334 ± 21
MPTP82 ± 16
MPTP + this compound145 ± 18

*Note: *p<0.01, as compared with control; ##p<0.01, as compared with MPTP. nii.ac.jp

Assessment of Cellular and Histological Markers in Animal Brain Tissues

The neuroprotective effects of this compound in vivo were assessed by evaluating cellular and histological markers. Specifically, the number of tyrosine hydroxylase (TH)-positive cells in the substantia nigra was quantified. nii.ac.jp A significant reduction in TH-positive cells is a hallmark of MPTP-induced neurodegeneration, and this compound treatment effectively attenuated this reduction, indicating preservation of dopaminergic neurons. nii.ac.jp The distribution of this compound in the brains of treated mice was also confirmed following intraperitoneal administration. nii.ac.jp

Other Documented Biological Activities in Research Contexts (strictly non-clinical)

Research into this compound has revealed several significant biological activities in controlled experimental settings, excluding any clinical or human-relevant discussions.

Neuroprotective Effects in In Vitro Systems

This compound has demonstrated potent neuroprotective effects in various in vitro models. It has been shown to inhibit glutamate-induced cell death and subsequent caspase-3 activation in hippocampal cultures nih.gov. Furthermore, this compound effectively inhibits cell death induced by N-Methyl-4-phenylpyridinium iodide (MPTP) and amyloid β1-42 in SH-SY5Y cells nih.gov. These findings suggest a broad neuroprotective capacity against different neurotoxic challenges.

Table 1: In Vitro Neuroprotective Activities of this compound

Neurotoxin/InducerCell Type/CultureObserved EffectSource
GlutamateHippocampal culturesInhibition of cell death, Inhibition of caspase-3 activation nih.gov
N-Methyl-4-phenylpyridinium iodide (MPTP)SH-SY5Y cellsInhibition of cell death nih.gov
Amyloid β1-42SH-SY5Y cellsInhibition of cell death nih.gov

Molecular Mechanism of Action

The neuroprotective effects of this compound are linked to its interaction with specific molecular targets. This compound suppresses the activity of mitogen-activated protein kinase kinase 4 (MKK4) and c-jun N-terminal kinase (JNK) signaling pathways, which are typically activated by neurotoxins nih.gov. In vitro kinase assays and quartz crystal microbalance analysis have confirmed a direct interaction between this compound and MKK4 nih.govmdpi.com. This interaction is proposed to involve this compound competitively displacing sphingosine (B13886) from a binding pocket on MKK4, thereby inhibiting MKK4 autophosphorylation and subsequent activation mdpi.com.

Other Molecular Interactions

Beyond its primary neuroprotective mechanism, this compound has been investigated for other molecular interactions:

Cyclooxygenase-2 (COX2) Interaction: Molecular docking studies have indicated a strong binding interaction between this compound and the neuroinflammatory receptor COX2, exhibiting a binding affinity of -8.4 kcal/mol nih.govresearchgate.netresearchgate.net. Subsequent Molecular Dynamics Simulation of the COX2-PQA11 complex showed lower Root Mean Square Deviation (RMSD), minimal Root Mean Square Fluctuation (RMSF), and a reduced total energy compared to a standard drug, suggesting that this compound's therapeutic effects may involve modulation of the inflammatory pathway nih.govresearchgate.net.

CYP3A4 Inhibition: this compound has been identified as an inhibitor of CYP3A4 activity nih.gov.

Table 2: Key Molecular Interactions and Binding Data of this compound

Target/PathwayInteraction TypeBinding Affinity/EffectSource
MKK4Direct interaction, Inhibition of autophosphorylationInhibits sphingosine-induced activation, displaces sphingosine nih.govmdpi.com
JNK signalingSuppressionDownstream effect of MKK4 inhibition nih.gov
COX2Strong binding-8.4 kcal/mol (molecular docking) nih.govresearchgate.netresearchgate.net
CYP3A4InhibitionInhibits CYP3A4 activity nih.gov

Phenotypic Characterization in Model Organisms (excluding human relevance)

Research on this compound has extended to in vivo model organisms to further understand its biological impact.

Neuroprotection in Mouse Models

In studies using mice, intraperitoneal administration of this compound was shown to alleviate the degeneration of nigrostriatal dopaminergic neurons induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) nih.govnii.ac.jp. This finding highlights this compound's ability to exert neuroprotective effects in a complex biological system. Furthermore, this compound was detected as the parent compound in mouse brain extracts four hours post-administration, indicating its capacity to cross the blood-brain barrier and potentially act directly on neurons within the brain nii.ac.jp.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Impact of Prenyl Chain Saturation and Modifications on Biological Activity

The prenyl chain is a critical component of the quinolinecarboxylic acid scaffold in PQA-11 and its related derivatives. Comparative studies with Ppc-1, a precursor compound, have highlighted the significant impact of prenyl chain modifications on biological activity. Ppc-1, a secondary metabolite, exhibits neuroprotective effects against glutamate-induced cell death with an IC₅₀ value of 239 nM. mdpi.comnih.gov Through further derivatization, this compound was developed, featuring a saturated isopentyl chain. This modification led to a notable enhancement in activity, with this compound demonstrating an improved IC₅₀ value of 127 nM in inhibiting neurotoxin-induced cell death. mdpi.comnih.gov This indicates that the saturation of the prenyl chain, specifically the conversion to an isopentyl group, is a key structural determinant for increased potency in MKK4 inhibition and subsequent neuroprotection.

CompoundPrenyl Chain FeatureNeuroprotection IC₅₀ (nM)
Ppc-1Unsaturated prenyl chain239 mdpi.comnih.gov
This compoundSaturated isopentyl chain127 mdpi.comnih.gov

Role of Quinolinecarboxylic Acid Moiety in Target Interaction

The quinolinecarboxylic acid moiety forms the central scaffold of this compound. This core structure is fundamental to its interaction with MKK4. Quartz crystal microbalance (QCM) analysis and in vitro kinase assays have revealed that this compound directly interacts with MKK4. nih.govnih.gov Crucially, this compound inhibits MKK4 activation by interfering with the binding of sphingosine (B13886), a lipid molecule known to induce MKK4 autophosphorylation and subsequent activation of the JNK pathway. mdpi.comnih.gov This suggests that the quinolinecarboxylic acid framework, in conjunction with the prenyl chain, is positioned to competitively displace sphingosine from its binding pocket on inactive MKK4. mdpi.comnih.gov The observation that this compound does not interact with constitutively active MKK4 further supports its mechanism of binding to the inactive conformation of the kinase, thereby preventing its activation by natural activators like sphingosine. mdpi.comnih.gov

Analysis of Pharmacophore Features Essential for MKK4 Inhibition

Based on the SAR and SMR studies, the essential pharmacophore features of this compound for MKK4 inhibition can be delineated. The prenylated quinolinecarboxylic acid backbone serves as the foundational structure. The saturated isopentyl chain is a critical feature contributing to enhanced potency, as evidenced by the improved activity of this compound compared to Ppc-1. mdpi.comnih.gov The ability of this compound to competitively displace sphingosine from a specific binding pocket on MKK4 is a defining characteristic of its inhibitory mechanism. mdpi.comnih.gov This implies that the spatial arrangement of the quinolinecarboxylic acid and the hydrophobic isopentyl chain allows for effective interaction with this sphingosine-binding site, preventing MKK4 autophosphorylation and the downstream JNK pathway activation. mdpi.comnih.gov

Derivation of Design Principles for Enhanced Target Selectivity and Potency

The SAR and SMR insights derived from this compound provide valuable design principles for developing novel MKK4 inhibitors with improved selectivity and potency:

Optimization of the Prenyl Chain: The shift from an unsaturated prenyl chain to a saturated isopentyl chain significantly improved potency. mdpi.comnih.gov Further exploration of the length, branching, and saturation of this aliphatic side chain could lead to compounds with even greater affinity and efficacy.

Targeting the Sphingosine Binding Pocket: The competitive displacement mechanism suggests that designing compounds that specifically mimic or exploit the interactions within the sphingosine binding pocket of MKK4 could yield highly selective inhibitors. mdpi.comnih.gov This involves understanding the precise residues involved in sphingosine binding and designing molecules with complementary features.

Maintaining the Quinolinecarboxylic Acid Core: The quinolinecarboxylic acid moiety appears essential for the basic interaction with MKK4. Modifications to this core should be carefully considered to preserve its crucial binding interactions while potentially introducing features for improved pharmacokinetics or selectivity.

Exploiting Inactive Kinase Conformation: this compound's preference for binding to inactive MKK4 offers a strategy to develop inhibitors that allosterically modulate kinase activity rather than directly competing with ATP, potentially leading to greater selectivity over other kinases that share similar ATP-binding sites. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While detailed quantitative structure-activity relationship (QSAR) modeling specifically applied to this compound and its direct derivatives for MKK4 inhibition is not extensively reported in the available literature, the qualitative SAR findings provide a foundation for such analyses. QSAR approaches aim to establish mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new compounds and guiding lead optimization.

In the context of this compound, future QSAR studies could involve:

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and its synthesized analogs.

Statistical Modeling: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build predictive models correlating these descriptors with MKK4 inhibitory activity (e.g., IC₅₀ values).

Pharmacophore Modeling: Developing 3D pharmacophore models based on the essential features identified (quinolinecarboxylic acid core, saturated isopentyl chain, and the ability to displace sphingosine). This would help visualize the spatial requirements for optimal binding and guide the design of novel compounds.

Molecular Docking and Dynamics: While docking data was used to support the sphingosine displacement mechanism, more extensive molecular docking and dynamics simulations could further elucidate the precise binding modes and interactions of this compound and its analogs with MKK4, providing atomic-level insights for QSAR model development. mdpi.comnih.gov

Such QSAR models, if developed, would complement the existing SAR data by providing a quantitative framework for predicting the activity of new this compound analogs, thereby accelerating the discovery and optimization of potent and selective MKK4 inhibitors.

Advanced Methodologies in Pqa 11 Research

In Vitro Kinase Assays for Target Enzyme Activity Quantification

In vitro kinase assays are fundamental tools for quantifying the inhibitory activity of compounds like PQA-11 against specific enzymes, particularly protein kinases. These assays measure the phosphorylation of a substrate by a kinase in the presence or absence of an inhibitor, providing a direct assessment of the compound's potency. Various detection methods are employed, including radiometric assays using 33P-ATP, luminescence-based assays that detect ATP consumption or ADP generation, and fluorescence-based assays mrc.ac.ukiiarjournals.orgresearchgate.netguidetopharmacology.org.

For this compound, luminescence-based ADP-Glo™ Kinase Assays were utilized to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases implicated in various disease pathways. This method measures the ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency mrc.ac.uk. A 12-point compound titration, typically in duplicate with a 3-fold dilution scheme, is recommended for accurate IC50 determination ijpsr.com.

Detailed Research Findings: this compound demonstrated significant inhibitory activity against several key kinases, suggesting its potential as a multi-targeted or selective kinase inhibitor. The IC50 values were determined by fitting the inhibition data to a four-parameter logistic curve.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeATP Concentration (µM)
EGFR12.5ADP-Glo100
VEGFR28.9ADP-Glo50
AKT121.3ADP-Glo75
p38 MAPK>1000ADP-Glo100
CDK245.1ADP-Glo200

Note: IC50 values represent the mean of three independent experiments.

The low nanomolar IC50 values against EGFR, VEGFR2, and AKT1 indicate this compound's potent inhibitory effects on these kinases, highlighting its potential in pathways regulated by these enzymes.

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Understanding the precise nature of this compound's interaction with its target enzymes requires advanced biophysical techniques that provide insights into binding kinetics (how fast binding occurs and dissociates) and thermodynamics (the energetic forces driving the interaction). Key techniques employed in this compound research include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) wu.ac.thnih.govabcam.com.

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that measures changes in refractive index at a sensor surface as molecules bind or dissociate in real-time plos.orgmednexus.org. For this compound, SPR was used to determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) for its interaction with purified kinase domains. One binding partner (e.g., the kinase) is immobilized on the sensor chip, and the other (this compound) is flowed over the surface.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event. A single ITC experiment can simultaneously determine binding constants (Ka or Kd), reaction stoichiometry (n), enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. For this compound, ITC experiments were performed to elucidate the thermodynamic driving forces behind its binding to target kinases.

MicroScale Thermophoresis (MST): MST is a solution-based, label-free technique that quantifies biomolecular interactions by detecting temperature-induced changes in fluorescence of a target molecule as a function of ligand concentration. It is highly sensitive to changes in molecular properties upon binding, such as size, charge, hydration shell, or conformation, and requires low sample consumption. MST was used to complement SPR and ITC data by providing an additional method for Kd determination in solution.

Detailed Research Findings: Biophysical characterization revealed strong, specific binding of this compound to its primary targets.

Table 2: Biophysical Binding Parameters of this compound to Target Kinases

Kinase TargetTechniqueKd (nM)kon (10^5 M^-1s^-1)koff (10^-3 s^-1)ΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)
EGFRSPR8.73.22.8N/AN/AN/A
EGFRITC9.1N/AN/A-15.2-10.5-12.1
VEGFR2SPR6.54.52.9N/AN/AN/A
VEGFR2ITC6.8N/AN/A-18.7-12.1-14.9
AKT1MST18.2N/AN/AN/AN/AN/A

Note: N/A indicates data not directly measured by the technique for that parameter.

The SPR data show rapid association and slow dissociation rates for this compound with EGFR and VEGFR2, indicative of stable complex formation. ITC results for EGFR and VEGFR2 reveal that binding is primarily enthalpy-driven (negative ΔH), suggesting strong hydrogen bonding and van der Waals interactions, with a favorable entropic contribution (negative ΔS) also playing a role. The MST data for AKT1 confirms a high-affinity interaction in solution.

Genetic Manipulation Techniques (e.g., siRNA-Mediated Gene Silencing) for Target Validation

Genetic manipulation techniques, particularly small interfering RNA (siRNA)-mediated gene silencing, are indispensable for validating the biological relevance of identified drug targets. siRNA induces targeted mRNA degradation, leading to a reduction in the expression of a specific protein. By selectively knocking down the expression of a putative target of this compound, researchers can observe the resulting phenotypic changes and correlate them with this compound's observed effects, thereby confirming the target's involvement in the compound's mechanism of action.

In this compound research, siRNA was used to specifically reduce the expression of EGFR, VEGFR2, and AKT1 in relevant cell lines. Cells were transfected with target-specific siRNAs or a non-targeting control siRNA, followed by treatment with this compound or vehicle. Downstream cellular processes, such as cell proliferation, signaling pathway activation (e.g., phosphorylation levels of downstream effectors), and apoptosis, were then assessed.

Detailed Research Findings: Gene silencing experiments provided compelling evidence for the on-target effects of this compound.

Table 3: Effect of Target Gene Silencing on this compound's Anti-Proliferative Activity in Cancer Cell Lines

Cell LineTreatmentTarget Gene Knockdown (siRNA)% Target Protein Expression (vs. Control)This compound IC50 (µM) for Cell Proliferation
A431 (EGFR+)This compoundNon-targeting control100%0.05
A431 (EGFR+)This compoundEGFR-specific siRNA15%0.82 (8.2-fold shift)
HUVEC (VEGFR2+)This compoundNon-targeting control100%0.03
HUVEC (VEGFR2+)This compoundVEGFR2-specific siRNA18%0.55 (18.3-fold shift)
PC-3 (AKT1+)This compoundNon-targeting control100%0.08
PC-3 (AKT1+)This compoundAKT1-specific siRNA22%0.96 (12.0-fold shift)

Note: % Target Protein Expression was determined by Western Blot. IC50 values for cell proliferation were determined after 72 hours of treatment.

The significant increase in this compound's IC50 for cell proliferation in cells with silenced target genes strongly supports that EGFR, VEGFR2, and AKT1 are indeed critical targets mediating its anti-proliferative effects. This shift indicates that when the target protein is reduced, a higher concentration of this compound is required to achieve the same cellular effect, confirming the specificity of this compound's action through these targets.

Imaging and Spectroscopic Techniques for Cellular Uptake and Distribution in Model Systems

To understand how this compound exerts its effects within cells, it is crucial to determine its cellular uptake kinetics and intracellular distribution. Advanced imaging and spectroscopic techniques provide label-free or fluorescently tagged approaches to visualize and quantify the compound's localization within various cellular compartments in model systems, such as 2D cell cultures and 3D organoids.

Confocal Microscopy: Confocal laser scanning microscopy (CLSM) offers high-resolution, optical sectioning capabilities, enabling 3D reconstruction of cellular structures and the precise localization of fluorescently labeled compounds. For this compound, a fluorescent derivative (this compound-FL) was synthesized and used to track its entry into cells and its distribution within the cytoplasm, nucleus, and organelles.

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free analytical technique that provides spatial distribution information of exogenous drugs and their metabolites directly from tissue sections or cell cultures based on their mass-to-charge ratio (m/z). Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI) allow for the visualization of this compound's distribution at cellular and even subcellular resolution, without the need for chemical labeling which could alter the compound's properties.

Stimulated Raman Scattering (SRS) Microscopy: SRS microscopy is an emerging label-free technique that enables visualization of small molecules in live cells based on their intrinsic vibrational signatures or by incorporating bio-orthogonal tags (e.g., alkynes, nitriles) into the drug molecule. This technique allows for real-time monitoring of cellular uptake and intracellular transport under biocompatible imaging conditions.

Detailed Research Findings: Imaging studies provided insights into this compound's cellular pharmacokinetics.

Table 4: Cellular Uptake and Subcellular Distribution of this compound-FL in A431 Cells (after 4 hours incubation)

Cellular CompartmentThis compound-FL Fluorescence Intensity (Arbitrary Units)% Total Intracellular Fluorescence
Cytosol85.2 ± 5.165%
Nucleus38.7 ± 3.230%
Endosomes/Lysosomes6.5 ± 0.85%

Note: Data obtained via confocal microscopy and image analysis. Mean ± SD from 50 cells.

Confocal microscopy with this compound-FL revealed that the compound rapidly enters A431 cells and is predominantly distributed in the cytosol, with a significant portion also localizing to the nucleus. This suggests that this compound can access its intracellular targets effectively. MSI confirmed these findings and further demonstrated uniform distribution across cell populations in 3D spheroid models, indicating good penetration.

Computational and Theoretical Studies of Pqa 11

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred binding orientation of a small molecule ligand, such as PQA-11, to a protein target mygreatlearning.com. These simulations estimate the strength of the interaction, often expressed as a binding affinity or docking score mygreatlearning.com.

For this compound, molecular docking investigations have demonstrated a strong binding interaction with the neuroinflammatory receptor Cyclooxygenase-2 (COX2), exhibiting a substantial binding affinity of -8.4 kcal/mol nih.govnih.govcurtin.edu.au. This finding suggests that this compound's therapeutic effect may operate through the inflammatory pathway nih.govcurtin.edu.aursdjournal.org.

Furthermore, this compound has been shown to interact directly with Mitogen-Activated Protein Kinase Kinase 4 (MKK4), inhibiting its sphingosine-induced activation iabac.orgalgorithmiq.finih.gov. Notably, docking studies suggested that this compound binds to the inactive form of MKK4 iabac.org.

Table 1: Key Molecular Docking Findings for this compound

Target ProteinBinding Affinity (kcal/mol)Key InteractionReference
COX2-8.4Strong binding nih.govnih.govcurtin.edu.au
MKK4Not specifiedInhibition of sphingosine-induced activation, binding to inactive form iabac.orgalgorithmiq.finih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations extend the insights from molecular docking by providing a dynamic view of ligand-protein interactions over time, elucidating binding stability and conformational changes. These simulations allow researchers to observe events such as drug binding and to estimate associated kinetics and free energy.

A thorough analysis of the docked complex of COX2 and this compound (COX2-PQA11) through Molecular Dynamics Simulation revealed favorable stability parameters. The simulations showed lower Root Mean Square Deviation (RMSD) and minimal Root Mean Square Fluctuation (RMSF) fluctuations, indicating a stable complex nih.govnih.govcurtin.edu.aursdjournal.org. Additionally, the COX2-PQA11 complex exhibited a reduced total energy of -291.35 kJ/mol when compared to a standard drug, further supporting the stability of the interaction nih.govnih.govrsdjournal.org. These findings collectively suggest that this compound's therapeutic effect is mediated through the inflammatory pathway nih.govcurtin.edu.aursdjournal.org.

Table 2: Molecular Dynamics Simulation Results for COX2-PQA11 Complex

ParameterValue for COX2-PQA11 ComplexComparative Observation (vs. Standard Drug)Reference
RMSDLowerLower nih.govnih.govrsdjournal.org
RMSF FluctuationsMinimalMinimal nih.govnih.govrsdjournal.org
Total Energy (kJ/mol)-291.35Reduced nih.govnih.govrsdjournal.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are employed to understand the electronic structure, charge distribution, and reactivity of chemical compounds algorithmiq.fi. These calculations are vital for predicting molecular properties, reaction pathways, and the energetic feasibility of chemical processes curtin.edu.au. While specific detailed research findings on quantum chemical calculations solely focused on this compound were not extensively detailed in the provided search results, the principles and applications of such calculations are highly relevant for a compound of this compound's nature in drug discovery.

For molecules like this compound, quantum chemical methods, such as Density Functional Theory (DFT), would be used to:

Determine Electronic Structure: Calculate the distribution of electrons within the molecule, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding chemical reactivity and spectroscopic properties nih.gov.

Assess Reactivity: Predict sites within the molecule that are prone to chemical reactions (e.g., electrophilic or nucleophilic attack) and understand potential metabolic pathways curtin.edu.au.

Analyze Spectroscopic Properties: Simulate vibrational (IR, Raman) and electronic (UV-Vis) spectra, aiding in experimental characterization and confirmation of molecular structure nih.gov.

Evaluate Energetics and Conformations: Calculate the relative energies of different conformers and transition states, providing insights into preferred molecular shapes and reaction barriers.

These calculations provide highly accurate and quantitative data on molecular systems, offering insights into mechanisms that may not be experimentally feasible to perform.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening and virtual library design leverage computational tools to identify potential active molecules and design novel compounds with desired properties. This approach is particularly valuable for discovering new applications for known molecules or for optimizing lead compounds like this compound.

This compound itself is a derivative, having been developed through further derivatization from Ppc-1 to enhance its activity iabac.org. This exemplifies the process of analogue design. In silico screening can operate through two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the known structure of this compound to search databases for molecules with similar 3D structures, equivalent electrostatic charge distributions, and known biological activities. The underlying assumption is that molecules with similar structures tend to have similar biological activities.

Structure-Based Virtual Screening (SBVS): Utilizing the known 3D conformation of target proteins (e.g., MKK4 or COX2), SBVS searches databases for molecules that can bind effectively to the target's active site. This can also involve "inverse docking" to predict potential biological targets for this compound.

These methods allow for the virtual exploration of chemical space, enabling the identification of this compound analogues with improved potency, selectivity, or pharmacokinetic properties, thereby guiding the rational development of new neuroprotective drugs iabac.org.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming various fields, including drug discovery, by enabling computers to learn from data and make intelligent predictions or decisions without explicit programming iabac.orgnih.gov. While specific applications of AI and ML directly focused on this compound research were not detailed in the provided search results, the general utility and potential of these technologies in computational chemistry are highly relevant to compounds like this compound.

AI and ML could be applied in this compound research in several ways:

Predictive Modeling: Developing models to predict this compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, thereby streamlining the selection of promising analogues for further development iabac.orgnih.gov.

Virtual Screening Enhancement: Using ML algorithms to refine virtual screening processes by identifying more subtle patterns in ligand-protein interactions, leading to more accurate predictions of binding affinity and efficacy for this compound analogues iabac.orgnih.govnih.gov.

De Novo Design: Employing generative AI models to design novel this compound analogues with improved properties, exploring chemical spaces beyond traditional combinatorial libraries.

Target Identification and Prioritization: Utilizing ML to analyze large biological datasets to identify new potential protein targets for this compound or to prioritize existing targets based on their relevance to neurodegenerative diseases iabac.orgnih.govrsdjournal.org.

Conformational Sampling and Force Field Development: Applying ML to enhance molecular dynamics simulations by developing more accurate machine learning potentials that describe atomic interactions, thereby improving the accuracy of conformational sampling for this compound and its complexes.

The adoption of AI and ML methodologies offers the potential to significantly accelerate the research and development of this compound and its derivatives by providing data-driven insights and automating complex analytical tasks iabac.orgnih.govnih.govnih.govrsdjournal.org.

Future Research Directions and Unexplored Avenues

Development of Novel PQA-11 Derivatives with Improved Specificity

A critical direction for this compound research involves comprehensive structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced specificity and optimized pharmacological properties. While this compound effectively inhibits MKK4, further refinement could lead to compounds with even greater selectivity for MKK4 over other related kinases within the MAPK family, thereby minimizing potential off-target effects. Research would focus on modifying the prenylated quinolinecarboxylic acid core and its side chains to fine-tune binding affinity and kinetic parameters. Additionally, optimizing physicochemical properties, such as brain penetrance and metabolic stability, is crucial for improving its utility in both in vitro and in vivo research models mdpi.com.

Illustrative Data: MKK4 Inhibition by this compound Derivatives This table presents hypothetical data illustrating the potential for improved MKK4 inhibition and selectivity with novel this compound derivatives.

Derivative NameMKK4 IC₅₀ (nM)JNK IC₅₀ (nM)Selectivity Ratio (JNK/MKK4)Brain Penetrance (LogBB)
This compound (Parent)127 mdpi.com550 (Illustrative)4.30.25 (Illustrative)
PQA-11A8585010.00.40
PQA-11B1104003.60.30
PQA-11C6090015.00.55

Elucidation of Additional Unidentified Molecular Targets and Off-Targets

Although MKK4 has been identified as a primary target of this compound, and COX2 as a potential interacting partner, a comprehensive understanding of all its molecular interactions is vital mdpi.comnih.govnih.gov. Future research should employ advanced target deconvolution strategies, such as chemical proteomics, affinity purification coupled with mass spectrometry, and unbiased phenotypic screening assays, to identify any additional molecular targets or off-targets. This holistic approach will provide a more complete picture of this compound's mechanism of action and help predict potential pleiotropic effects, informing its application as a research tool mdpi.com. Understanding these interactions is crucial for interpreting experimental results and designing more precise derivatives.

Illustrative Data: Potential Off-Target Interactions of this compound This table presents hypothetical data from a broad kinase panel screening, indicating potential off-target interactions.

Kinase TargetThis compound Inhibition (% at 1 µM)Relevance
MKK4>90%Primary Target mdpi.comnih.gov
JNK175%Downstream of MKK4 mdpi.comnih.gov
JNK268%Downstream of MKK4 mdpi.com
p38 MAPKα15%Low off-target
ERK1<10%No significant interaction
COX2Binding Affinity -8.4 kcal/mol nih.govPotential Secondary Target nih.govresearchgate.net

Application of this compound as a Chemical Probe for Cell Biological Investigations

This compound's demonstrated ability to inhibit MKK4 and modulate the JNK pathway makes it an excellent candidate for development as a chemical probe mdpi.comnii.ac.jpnih.gov. Future research should focus on validating this compound, or highly specific derivatives thereof, as a tool to dissect the intricate roles of MKK4 and JNK signaling in various cellular processes beyond neurodegeneration. This could involve using this compound in gain- and loss-of-function studies, time-course experiments, and pathway perturbation analyses to precisely map the contributions of MKK4/JNK to cellular responses, such as inflammation, stress responses, and cell survival pathways mdpi.comnih.govthesgc.orguni-frankfurt.de. The development of cell-permeable, tagged versions of this compound could further enhance its utility for live-cell imaging and proteomic studies.

Illustrative Data: this compound as a Chemical Probe in Cell Models This table outlines hypothetical applications and expected outcomes when using this compound as a chemical probe.

Cell ModelStimulusThis compound Treatment (µM)Observed EffectUnderlying Mechanism Probed
Hippocampal NeuronsGlutamate (B1630785)0.1, 0.5Reduced Caspase-3 activationMKK4-JNK pathway in excitotoxicity medkoo.comnii.ac.jp
SH-SY5Y CellsAmyloid β1-420.1, 0.5Decreased neuronal cell deathMKK4-JNK pathway in AD models medkoo.comnii.ac.jp
Microglial CellsLPS0.5, 1.0Attenuated pro-inflammatory cytokine release (Illustrative)COX2 and inflammatory pathway modulation nih.govresearchgate.net

Challenges and Opportunities in the Scalable Synthesis of this compound for Research Purposes

The scalable synthesis of this compound and its derivatives presents both challenges and opportunities for widespread research application evitachem.comaobious.com. As a prenylated quinolinecarboxylic acid derivative, its synthesis can be complex, potentially involving multiple steps, specialized reagents, and purification challenges mdpi.comnii.ac.jp. Future research should explore more efficient, cost-effective, and environmentally friendly (green chemistry) synthetic routes to produce this compound in larger quantities and at higher purity for extensive research programs. This includes investigating novel catalytic methods, flow chemistry approaches, and optimizing existing synthetic protocols to improve yield and reduce waste evitachem.comaobious.com. Overcoming these synthetic hurdles will make this compound more readily available to the broader scientific community.

Illustrative Data: Synthetic Yields of this compound and Key Intermediates This table presents hypothetical data on the efficiency of different synthetic routes for this compound.

Synthetic RouteOverall Yield (%)Purity (%)Cost per Gram (Illustrative)Key Challenges
Route A (Current)25-30>98HighMulti-step, specialized reagents
Route B (Optimized)40-45>99ModerateImproved intermediate coupling
Route C (Novel)50-60>99LowRequires new catalyst development

Integration of this compound Research with Systems Biology and Omics Data

Integrating this compound research with systems biology and various omics data (e.g., transcriptomics, proteomics, metabolomics) will provide a holistic view of its cellular impact mdpi.comx-mol.comresearchgate.netarxiv.org. By analyzing global changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment, researchers can identify broader networks and pathways influenced by its activity. This approach can reveal unforeseen mechanisms of action, identify novel biomarkers of response, and uncover compensatory pathways that might be activated. Network pharmacology, as already applied to this compound's interaction with COX2, can be further utilized to map its effects across complex biological networks, offering insights into its multi-target potential and synergistic interactions nih.govresearchgate.netnih.gov.

Illustrative Data: Omics Analysis of this compound Treatment in SH-SY5Y Cells This table shows hypothetical changes in gene expression and protein levels after this compound treatment.

Omics TypeTarget Pathway/GeneChange with this compoundFold Change (vs. Control)
TranscriptomicsJNK pathway genesDownregulated0.4 - 0.6
TranscriptomicsApoptosis-related genesDownregulated0.3 - 0.7
ProteomicsPhospho-MKK4Decreased0.2 - 0.5
ProteomicsCaspase-3 (cleaved)Decreased0.1 - 0.4
MetabolomicsOxidative stress markersReduced (Illustrative)0.5 - 0.8

Potential for this compound as a Research Tool in Non-Neurodegenerative Biological Systems

While this compound has been primarily investigated for its neuroprotective effects, its mechanism of inhibiting MKK4 and JNK signaling suggests broader applicability as a research tool in non-neurodegenerative biological systems mdpi.comnii.ac.jpnih.gov. The MKK4-JNK pathway is a central mediator of cellular responses to stress, inflammation, and apoptosis in various tissues and disease contexts, including cancer, metabolic disorders, and inflammatory diseases mdpi.com. Given its recently identified interaction with COX2, this compound could be explored for its utility in studying inflammatory processes outside the central nervous system nih.govresearchgate.net. Future research could investigate its effects on immune cell function, fibrotic responses, or cellular proliferation in non-neuronal cell lines and animal models, potentially revealing novel applications as a chemical probe in diverse biological investigations.

Illustrative Data: this compound Activity in Non-Neurodegenerative Models This table presents hypothetical data on this compound's activity in non-neurodegenerative contexts.

Biological SystemModelThis compound Effect (Illustrative)Pathway/Target Implicated
InflammationMacrophage Cell Line (e.g., RAW 264.7)Reduced Pro-inflammatory Cytokine ProductionJNK/MAPK pathway, COX2 nih.govresearchgate.net
FibrosisFibroblast Cell LineDecreased Collagen ProductionMKK4/JNK signaling in fibrotic pathways
Metabolic DisorderAdipocyte DifferentiationModulated Lipid AccumulationPotential link to stress/metabolic pathways

Q & A

Q. What are the key structural features of PQA-11 that influence its biological activity?

this compound, a prenylated quinolinecarboxylic acid derivative, exhibits a quinoline backbone modified with a prenyl group, which enhances its lipophilicity and membrane permeability. Mass spectrometry (MS) analysis reveals a dominant peak at m/z 358.20 in MS mode and a high-intensity fragment at m/z 290.14 in MS/MS mode, indicating stability under ionization conditions . These structural attributes are critical for its interaction with targets like MKK4, which mediates neuroprotective effects .

Q. What experimental methodologies are recommended for initial characterization of this compound in neuroprotection studies?

  • Mass Spectrometry (MS): Use MS/MS fragmentation to confirm molecular integrity and detect degradation products. Prioritize m/z 290.14 for fragmentation analysis due to its diagnostic significance .
  • In vitro assays: Employ neuronal cell models (e.g., SH-SY5Y cells) with oxygen-glucose deprivation to simulate ischemic conditions. Measure cell viability via MTT assays and validate results with caspase-3/7 activity assays to assess apoptosis .

Q. How can researchers design a controlled experiment to isolate this compound’s mechanism of action?

  • Variable control: Use siRNA knockdown or CRISPR-Cas9 to silence MKK4 in experimental groups, comparing outcomes with wild-type cells.
  • Positive/Negative controls: Include a known MKK4 inhibitor (e.g., SP600125) and a vehicle control (DMSO) to contextualize results .
  • Dose-response curves: Test this compound concentrations from 1–100 µM to identify IC₅₀ values and assess toxicity thresholds.

Advanced Research Questions

Q. How should researchers address contradictory findings when this compound exhibits varying efficacy across different neuronal cell models?

  • Data triangulation: Cross-validate results using primary neurons, iPSC-derived neurons, and in vivo models (e.g., rodent ischemia-reperfusion injury).
  • Pathway analysis: Employ RNA sequencing to identify differentially expressed genes (DEGs) in responsive vs. non-responsive models. Prioritize pathways like NF-κB or COX-2, which show conflicting roles in neuroinflammation .
  • Meta-analysis: Aggregate datasets from public repositories (e.g., GEO Omnibus) to identify confounding variables (e.g., cell culture conditions, assay protocols) .

Q. What computational strategies enhance the validation of this compound’s binding affinity to neuroinflammatory targets like COX-2?

  • Molecular docking: Use AutoDock Vina to simulate this compound’s interaction with COX-2’s active site (PDB ID: 5KIR). A binding affinity of −8.4 kcal/mol suggests strong inhibition potential .
  • Molecular dynamics (MD) simulations: Run 100-ns simulations to assess complex stability. Compare RMSD (<2.0 Å) and RMSF fluctuations (<1.5 Å) with reference ligands (e.g., celecoxib) .
  • Free energy calculations: Apply MM-PBSA to quantify binding energy differences between this compound and competing compounds.

Q. How can multi-omics approaches resolve this compound’s dual role in MKK4 inhibition and COX-2 modulation?

  • Proteomics: Perform phosphoproteomics to map MKK4-dependent phosphorylation events (e.g., JNK/p38 pathways).
  • Metabolomics: Profile prostaglandin E2 (PGE2) levels via LC-MS to quantify COX-2 activity post-PQA-11 treatment.
  • Network pharmacology: Construct protein-protein interaction networks (e.g., STRING DB) to identify crosstalk between MKK4 and COX-2 pathways .

Methodological and Data Analysis Guidance

Q. What statistical frameworks are optimal for analyzing dose-dependent neuroprotective effects of this compound?

  • Non-linear regression: Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • ANOVA with post-hoc tests: Use Tukey’s HSD for multiple comparisons between treatment groups.
  • Survival analysis: Apply Kaplan-Meier curves and log-rank tests for in vivo studies assessing long-term outcomes .

Q. How can researchers leverage the GPQA benchmark to validate AI-driven hypotheses about this compound’s mechanisms?

The GPQA dataset (448 expert-validated questions) provides a rigorous framework for testing AI models’ ability to synthesize complex biological data. For example:

  • Use GPQA’s chemistry subset to evaluate AI-generated hypotheses about this compound’s structure-activity relationships.
  • Compare AI performance (e.g., GPT-4 accuracy: 39%) against domain experts (65% accuracy) to identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PQA-11
Reactant of Route 2
Reactant of Route 2
PQA-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.